Etnangien methyl ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C50H78O11 |
|---|---|
Molecular Weight |
855.1 g/mol |
IUPAC Name |
methyl (4E,6S,8E,10E,12E,14E,16E,18E,20R,21R)-6,20-dihydroxy-4,18-dimethyl-21-[(2S,4R,8S,10Z,12E,15S,16R,17S,18S,19R,20R)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxo-1-oxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoate |
InChI |
InChI=1S/C50H78O11/c1-35(23-18-14-12-10-9-11-13-15-20-25-41(51)31-36(2)29-30-47(55)60-8)32-44(53)38(4)46-33-42(52)26-22-28-43(59-7)27-21-17-16-19-24-37(3)49(57)40(6)50(58)39(5)45(54)34-48(56)61-46/h9-21,23,31-32,37-46,49-54,57-58H,22,24-30,33-34H2,1-8H3/b10-9+,13-11+,14-12+,19-16+,20-15+,21-17-,23-18+,35-32+,36-31+/t37-,38+,39+,40-,41-,42+,43+,44+,45+,46-,49+,50-/m0/s1 |
InChI Key |
MAHWDQYQMAFDQA-OMDLFXFFSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/C=C\C[C@H](CCC[C@H](C[C@H](OC(=O)C[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)C)O)C)O)[C@H](C)[C@@H](/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C[C@@H](/C=C(\C)/CCC(=O)OC)O)O)O)OC |
Canonical SMILES |
CC1CC=CC=CCC(CCCC(CC(OC(=O)CC(C(C(C(C1O)C)O)C)O)C(C)C(C=C(C)C=CC=CC=CC=CC=CCC(C=C(C)CCC(=O)OC)O)O)O)OC |
Synonyms |
etnangien etnangien methyl este |
Origin of Product |
United States |
Biosynthetic Pathways and Molecular Origins of Etnangien Methyl Ester Precursors
Discovery and Isolation from Myxobacterial Strains (e.g., Sorangium cellulosum)
Etnangien (B1257903) was first identified and isolated from the fermentation broths of the myxobacterium Sorangium cellulosum, specifically from strains So ce750 and So ce1045. researchgate.netnih.gov This structurally complex natural product is characterized as a macrolide-polyene antibiotic. researchgate.netnih.gov Further investigations into its biosynthesis have utilized Sorangium cellulosum strain So ce56, which harbors the gene cluster responsible for producing this potent inhibitor of bacterial and viral nucleic acid polymerases. researchgate.netnih.gov The name "etnangien" itself is derived from Mount Etna, the location where the soil that yielded the producing bacterial strain was originally found. rsc.org A key derivative, etnangien methyl ester, is often studied alongside the parent compound due to its comparable antibiotic activity and significantly greater chemical stability, which facilitates detailed structural analysis. rsc.orgnih.gov
Polyketide Synthase (PKS) Assembly Line Elucidation
The genetic blueprint for etnangien production is encoded within a large biosynthetic gene cluster. nih.gov This cluster directs the assembly of a massive, multifunctional enzyme complex known as a polyketide synthase (PKS). nih.govrcsb.org Analysis of this gene cluster has revealed that the etnangien PKS is a highly unusual system that deviates from the canonical rules of polyketide biosynthesis, employing strategies such as programmed module iteration and non-colinear arrangements to construct the final molecule. nih.govnih.gov
The etnangien PKS is classified as a trans-acyltransferase (AT) PKS. nih.govresearchgate.net In this type of assembly line, the AT domain, which is responsible for selecting and loading the building blocks (extender units) onto the acyl carrier protein (ACP) domains, is not integrated into each module but acts as a discrete, standalone enzyme that services multiple modules. biorxiv.orgresearchgate.net
The architecture of the etnangien PKS is remarkably complex and does not follow a linear, sequential logic (colinearity) where the order of genes and domains directly corresponds to the order of synthetic steps. nih.gov Instead, it exhibits features like "programmed" module iteration, where a single module is used multiple times to add identical units to the growing polyketide chain. nih.govacs.org This is a key mechanistic insight that helps explain how a seemingly limited set of domains can produce a highly complex structure. acs.org Comparative studies with the biosynthetic pathway of gladiolin, a structurally related antibiotic, have been particularly revealing. The PKS assembly lines for etnangien and gladiolin are almost identical, differing by only a single domain, which underscores how subtle architectural changes can lead to significant structural diversification in the final products. acs.orgacs.org
The formation of etnangien's two defining structural features—the large macrolide ring and the extended polyene side chain—is governed by specific enzymes and modules within the PKS assembly line.
The creation of the long, unsaturated polyene side chain is a direct result of the programmed iterative use of a specific PKS module. biorxiv.orgacs.org Module 5 of the etnangien PKS is intrinsically iterative, meaning it catalyzes three successive rounds of chain elongation, ketoreduction, and dehydration. acs.orgsemanticscholar.org This iterative process efficiently builds up a 2,4,6-octatrienoyl thioester intermediate, which serves as the foundation of the polyene structure. acs.org In contrast, in the closely related gladiolin pathway, the iteration of the corresponding module is suppressed by the recruitment of a trans-acting enoylreductase (ER) enzyme, leading to a more saturated and shorter side chain. acs.orgsemanticscholar.org The etnangien pathway also employs a trans-acting ER, EtnL, but it is recruited only to a later module (module 10), allowing the initial iterative process at module 5 to proceed uninhibited. acs.org
Following the complete assembly of the linear polyketide chain, the formation of the 22-membered macrocycle is achieved through an intramolecular cyclization reaction, releasing the molecule from the PKS. researchgate.net A highly diastereoselective Heck macrocyclization has been a key step in the total chemical synthesis of etnangien, highlighting a plausible chemical logic for the ring-closing event. nih.gov
Methyl Esterification in Polyketide Biosynthesis
The presence of a methyl ester in natural products can arise from various mechanisms. In the context of polyketide biosynthesis, an unusual and elegant strategy known as "on-line" methyl esterification has been identified, which serves to protect a reactive carboxylic acid group during chain assembly. nih.govaminer.org
While not yet definitively proven for etnangien itself, a well-characterized mechanism in the biosynthesis of other polyketides, such as the aurantinins, provides a compelling model for the formation of the methyl ester. nih.govresearchgate.net This strategy, termed on-line methyl esterification, represents a novel way to initiate polyketide biosynthesis. nih.gov In this process, a dedicated methyltransferase acts on the malonyl-ACP extender unit before it is incorporated into the growing polyketide chain. nih.govaminer.org
In the aurantinin (ART) pathway, the enzyme Art28, a malonyl-ACP O-methyltransferase, uses S-adenosyl methionine (SAM) as a methyl donor to convert malonyl-ACP to malonyl-ACP methyl ester. nih.govresearchgate.net This esterified unit is then used to start the polyketide chain assembly. researchgate.net This "protecting group" logic keeps the terminal carboxyl group inert, preventing it from engaging in unwanted side reactions, such as premature cyclization or decarboxylation, during the subsequent elongation steps. nih.gov The widespread distribution of this initiation strategy in various bacteria suggests it is a conserved mechanism for managing reactive functional groups during natural product synthesis. nih.govresearchgate.net
The on-line methyl esterification strategy necessitates a final deprotection step to yield the biologically active molecule. nih.gov In the aurantinin pathway, the methyl ester bond introduced at the beginning of biosynthesis is retained until the very last step. nih.govresearchgate.net A specific hydrolase enzyme, the esterase Art9, then cleaves the methyl ester bond, converting the inactive precursor into the active final product. nih.govaminer.org
This terminal hydrolysis has significant biological implications. It serves as a self-resistance mechanism, protecting the producing organism from the toxic effects of the antibiotic during its synthesis. nih.gov The final activation occurs only upon completion and likely transport out of the cell. In the case of etnangien, the methyl ester derivative is known to be far more stable than the free carboxylic acid form, which is notoriously labile. rsc.orgnih.gov This observation supports the hypothesis that this compound could be a late-stage, protected biosynthetic intermediate, which is then hydrolyzed to the active, but less stable, etnangien.
Stereochemical Elucidation within the Biosynthetic Context
The complex architecture of etnangien, featuring a macrolide core with 12 stereogenic centers, presented a significant challenge for stereochemical assignment. Its elucidation required a multifaceted approach, combining advanced spectroscopic techniques, chemical synthesis, and analysis of the biosynthetic gene cluster. The greater stability of this compound under neutral conditions was pivotal, as it permitted the extensive and elaborate NMR measurements necessary for this detailed structural analysis. researchgate.netnih.gov
The determination of both the absolute and relative stereochemistry of etnangien and its methyl ester was a landmark achievement, resolving the intricate three-dimensional structure of these complex polyketides. nih.gov The initial and comprehensive elucidation was accomplished through a powerful combination of high-field NMR studies, molecular modeling, and synthetic derivatization, all interpreted within the context of the molecule's biosynthesis. researchgate.netnih.gov
A critical technique employed was J-based configuration analysis (JBCA), which has become a reliable method for determining the relative configuration of 1,2- and 1,3-methine systems. researchgate.net This, along with other extensive NMR studies, allowed for the assignment of the numerous hydroxyl- and methyl-bearing stereogenic centers. nih.gov However, the definitive and unequivocal confirmation of the relative and absolute configurations of etnangien was ultimately established through its first total synthesis. nih.govresearchgate.net This synthetic achievement served as the ultimate proof, validating the assignments derived from spectroscopic and biosynthetic analyses. researchgate.netnih.gov The convergent synthetic strategy involved highly stereoselective substrate-controlled aldol (B89426) reactions to precisely set the sequence of stereocenters in the polypropionate portions of the molecule. researchgate.netnih.gov
| Method Used | Purpose | Key Findings |
| High-Field NMR Spectroscopy | Determination of relative stereochemistry | Assignment of 12 hydroxyl- and methyl-bearing stereogenic centers. nih.gov |
| J-Based Configuration Analysis (JBCA) | Determination of relative configuration of adjacent chiral centers | Analysis of 1,2- and 1,3-methine systems within the macrolide core. researchgate.net |
| Synthetic Derivatization | Aiding structural analysis and confirming assignments | Chemical modification to facilitate NMR studies and confirm stereochemical relationships. nih.gov |
| Molecular Modeling | Predicting and confirming 3D structure | Complemented NMR data to build a conformational model of the molecule. nih.gov |
| Total Synthesis | Unequivocal confirmation of structure | Provided definitive proof of both the absolute and relative configurations of etnangien. nih.govresearchgate.net |
A defining characteristic of etnangien is its chemical lability, which complicates its isolation and study. In contrast, this compound is significantly more stable, particularly under neutral pH conditions. nih.govresearchgate.net This difference in stability was crucial for enabling the detailed NMR studies required for its structural elucidation. nih.gov
The primary source of instability in etnangien is its polyene side chain. researchgate.net Research conducted during the total synthesis of etnangien and its methyl ester provided a more detailed understanding of the intrinsic isomerization pathways of these labile natural products. researchgate.netnih.govacs.org These investigations highlighted the sensitivity of the hexaene portion of the molecule. It is hypothesized that E/Z configurational isomerization can occur across one or more of the double bonds within the polyene structure. nih.gov This type of isomerization is a known phenomenon in polyene-containing natural products and contributes to the compound's instability and the potential for generating a mixture of geometric isomers.
| Compound | Key Stability/Isomerization Feature | Implication |
| Etnangien | Chemically labile, particularly the polyene side chain. researchgate.net | Difficult to isolate and study; prone to degradation and isomerization. |
| This compound | More stable, especially under neutral conditions. nih.gov | Enabled detailed and lengthy NMR experiments for full structural elucidation. nih.gov |
| Polyene Side Chain | Susceptible to E/Z geometric isomerization. nih.gov | A primary reason for the molecule's overall instability. |
Genetic Engineering Approaches for Biosynthetic Pathway Modulation
The biosynthesis of etnangien is governed by a large and highly complex gene cluster discovered in the myxobacterium Sorangium cellulosum So ce56. researchgate.net Analysis of this cluster revealed that etnangien is assembled by a trans-acyltransferase (AT) polyketide synthase (PKS). This system is unusual because it does not adhere to the typical colinearity rules seen in many modular PKSs. nih.gov Instead, the assembly line likely employs strategies such as programmed module iteration and module skipping to construct the final complex structure. researchgate.netnih.gov This non-colinear nature presents both challenges and opportunities for genetic manipulation.
A powerful strategy for understanding how to engineer the etnangien pathway comes from comparative biosynthesis, specifically by examining the production of gladiolin in Burkholderia gladioli. acs.org Gladiolin shares a similar macrolide core with etnangien but has a shorter and more saturated side chain, which confers significantly greater chemical stability. acs.org Detailed comparative analysis of their respective gene clusters revealed that the PKS assembly lines are remarkably similar. acs.org The key difference lies in a single enzymatic domain: the gladiolin PKS contains a cis-acting enoylreductase (ER) domain in one of its modules, which is absent in the corresponding module of the etnangien PKS. researchgate.netnih.govacs.org
This finding has significant implications for biosynthetic engineering:
Domain Swapping: The introduction of an ER domain into the etnangien PKS, mimicking the gladiolin system, could lead to the production of novel, more saturated, and potentially more stable etnangien analogues.
Module Iteration Control: The longer side chain of etnangien is attributed to the intrinsic iterativity of module 5 in its PKS. nih.gov Modifying this module or the factors that control its iteration could allow for the generation of analogues with varying side chain lengths.
Heterologous Expression: The entire etnangien biosynthetic gene cluster could be transferred to a more genetically tractable host organism, such as Myxococcus xanthus. uni-saarland.de This would facilitate easier genetic manipulation, potentially leading to improved production yields and the creation of a platform for generating novel derivatives through combinatorial biosynthesis. uni-saarland.degoogle.com
Gene Deletion and Complementation: As demonstrated in studies of the gladiolin pathway, the targeted knockout of specific genes, such as those encoding standalone enzymes that act on the growing polyketide chain, can alter the final chemical structure. nih.gov This same approach could be applied to the etnangien cluster to probe enzyme function and generate new compounds.
| Engineering Strategy | Target/Mechanism | Potential Outcome |
| Domain Swapping | Insertion of an enoylreductase (ER) domain into the etnangien PKS. nih.gov | Production of more saturated and chemically stable etnangien analogues. |
| Module Engineering | Altering the iteration count of specific PKS modules (e.g., module 5). nih.gov | Generation of etnangien derivatives with different side-chain lengths. |
| Heterologous Expression | Transfer of the etnangien gene cluster to a host like Myxococcus xanthus. uni-saarland.de | Improved yields and a more amenable system for genetic manipulation. |
| Combinatorial Biosynthesis | Swapping entire modules from other PKS pathways into the etnangien assembly line. google.com | Creation of novel hybrid polyketides with potentially new biological activities. |
Advanced Synthetic Methodologies for Etnangien Methyl Ester and Analogue Synthesis
Total Synthesis Strategies and Convergent Approaches
The core strategy relies on the creation of specific building blocks that correspond to different sections of the Etnangien (B1257903) backbone. These fragments are then strategically joined to construct the full carbon skeleton before the final macrocyclization and introduction of the sensitive polyene side chain. acs.orgnih.gov
A critical aspect of the total synthesis of Etnangien methyl ester is the precise control of stereochemistry during the coupling of the various fragments. The molecule contains a dense array of stereocenters, and the desired biological activity is contingent on the correct three-dimensional arrangement of these centers. To achieve this, a variety of stereoselective reactions have been employed.
To establish the characteristic array of methyl- and hydroxyl-bearing stereogenic centers found in the propionate-derived portions of Etnangien, a series of highly stereoselective substrate-controlled aldol (B89426) reactions were utilized. acs.orgnih.govresearchgate.net This type of reaction is a powerful tool in polyketide synthesis, where the existing stereocenters in a substrate guide the stereochemical outcome of the reaction, allowing for the predictable formation of new stereocenters. acs.orgnih.gov The synthesis of the C1–C9 fragment of Etnangien, for instance, has been accomplished using such stereocontrolled methods. researchgate.net
The following table summarizes key substrate-controlled aldol reactions used in the synthesis of Etnangien fragments:
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Key Reagents | Diastereomeric Ratio | Product Fragment |
| Chiral ethyl ketone derivative | Aldehyde fragment | Lewis acid | >95:5 | Polypropionate segment |
| Silyl enol ether of a chiral ketone | Aldehyde fragment | TiCl4 | >90:10 | Precursor to macrolide core |
This table is illustrative and based on typical substrate-controlled aldol reactions in polyketide synthesis.
The formation of the large macrolide ring of Etnangien is a significant challenge. An efficient approach to this is through a diastereoselective Heck macrocyclization. acs.orgnih.gov This intramolecular reaction involves the palladium-catalyzed coupling of a vinyl halide and an alkene within the same molecule to form the macrocycle. rsc.orgnih.gov The success of this reaction is highly dependent on the conformation of the precursor molecule, which is deliberately designed to favor the formation of the desired macrocyclic structure. acs.orgnih.gov The conformational bias of the precursor is crucial for achieving high diastereoselectivity in the ring-closing step. acs.orgnih.gov
The labile polyene side chain of this compound is introduced at a late stage of the synthesis to avoid its degradation under the reaction conditions required for the construction of the macrolide core. acs.orgnih.gov A high-yielding Stille coupling reaction is employed for this purpose, which involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. acs.orgnih.govnih.gov This reaction is particularly well-suited for coupling complex fragments, even in the presence of multiple functional groups and without the need for protecting groups on the precursors. acs.orgnih.gov A modular synthesis of various polyene side chain analogues has also been developed using a flexible coupling strategy based on hetero-bis-metallated alkenes, which can then be attached via Stille or Suzuki-Miyaura couplings. nih.govrsc.orgresearchgate.net
The following table provides a generalized representation of the late-stage Stille coupling:
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Result |
| Macrolide core with vinyl iodide | Polyene side chain with tributyltin group | Pd(PPh3)4 | PPh3 | This compound |
This table represents a typical Stille coupling reaction for the final stage of this compound synthesis.
During the synthetic campaign towards Etnangien and its methyl ester, an improved and reliable protocol for a Z-selective Stork−Zhao−Wittig olefination of aldehydes was developed. acs.orgnih.gov This reaction is a modification of the standard Wittig reaction and is used to create carbon-carbon double bonds with high control over the Z-geometry. The development of this improved protocol was crucial for the efficient synthesis of certain fragments of the molecule.
The synthesis of this compound also required the development of an effective protocol for the 1,3-syn reduction of sterically hindered β-hydroxy ketones. acs.orgnih.gov This type of reduction is challenging due to the steric hindrance around the ketone functionality. The successful development of a highly stereoselective reduction method was essential for setting the correct stereochemistry of the resulting alcohol, which is a key feature of the polyketide backbone.
Stereoselective Control in Fragment Coupling
Chemical Derivatization for Stability Enhancement and Exploration
Chemical modification of the natural Etnangien scaffold is a key strategy for overcoming inherent instabilities and producing derivatives suitable for further research. The primary focus has been on the carboxylic acid moiety, leading to the formation of esters, and a thorough investigation of their chemical stability under varying conditions.
The total synthesis of Etnangien also provides a pathway to its methyl ester derivative. In a highly stereoselective joint total synthesis, this compound was produced through a convergent strategy. A key final step in one reported synthesis involved the treatment of a fully elaborated, protected precursor with 65% acetic acid at 0°C. This acidic workup successfully yielded the desired this compound. Conversely, the cleavage of the methyl ester to yield the parent compound, Etnangien, can be accomplished enzymatically using porcine liver esterase. This chemoenzymatic step highlights the options available for manipulating this functional group post-synthesis.
The stability of this compound is highly dependent on pH, a critical factor for its handling, storage, and potential application in biological assays. Studies on its stability in a methanol (B129727) solution have revealed that the compound is most stable under neutral conditions. However, it undergoes significant degradation under either strongly acidic or strongly alkaline conditions. As expected for an ester, it is susceptible to acid-catalyzed hydrolysis and base-mediated saponification. The polyene side chain also contributes to its lability in acidic environments. The compound can be conveniently stored at pH 7 in solution, particularly in dark vessels to prevent light-induced degradation.
| pH Range | Stability Observation | Primary Degradation Pathway |
|---|---|---|
| < 3 | Considerable decomposition observed | Acid-catalyzed hydrolysis of the ester and degradation of the polyene chain |
| 7 | Stable | Minimal degradation |
| > 10 | Considerable decomposition observed | Base-catalyzed hydrolysis (saponification) of the ester |
Synthesis of Structural Analogues and Truncated Forms for Research
The synthesis of structural analogues is crucial for probing the pharmacophore of Etnangien and identifying which structural elements are essential for its activity. Research has primarily focused on modifying the extended polyene side chain and, to a lesser extent, the macrocyclic core.
The labile hexaene subunit of the Etnangien side chain is a prime target for modification to create more stable and synthetically accessible analogues. A modular, late-stage coupling strategy has been developed to facilitate the synthesis of a variety of side chain analogues. rsc.org This approach relies on a convergent Stille/Suzuki-Miyaura cross-coupling sequence. rsc.org
The core concept involves the synthesis of central hetero-bis-metallated alkene building blocks that can be coupled with different "Western" and "Eastern" fragments to assemble the desired polyene structure. rsc.org This methodology allows for the creation of analogues where the polyene system is interrupted or shortened, and where specific vinylic methyl groups are displaced or removed. rsc.org This flexible strategy enables a systematic exploration of how the length and substitution pattern of the polyene chain affect biological activity. rsc.org
| Fragment Type | Description | Coupling Reaction |
|---|---|---|
| Central Building Blocks (e.g., hetero-bis-metallated olefins) | Bifunctional alkenes that serve as the core of the new side chain | Stille / Suzuki-Miyaura Coupling |
| Western Fragments | Represents the portion of the side chain that connects to the macrocycle | Stille Coupling |
| Eastern Fragments | Represents the terminal portion of the side chain | Suzuki-Miyaura Coupling |
The convergent and flexible strategies developed for the total synthesis of Etnangien are theoretically amenable to the creation of analogues with modified macrocyclic cores. rsc.org Such modifications could involve altering the stereochemistry of the methyl- and hydroxyl-bearing centers or changing the ring size itself. An efficient diastereoselective Heck macrocyclization was a key feature in a reported total synthesis, a reaction that could potentially be adapted for the synthesis of modified macrocycles. rsc.org
However, the primary focus of published research has been on the synthesis and modification of the polyene side chain. While the potential to synthesize macrocyclic core analogues exists within the established synthetic frameworks, detailed reports and specific examples of such modifications are not as prevalent in the scientific literature compared to the extensive work on side chain analogues. rsc.org
Comparative Biological Activity Profiling
The modification of the natural product Etnangien into its methyl ester derivative was a strategic move to improve its drug-like properties, particularly stability, without significantly compromising its biological function.
| Compound | Relative Potency | Key Finding |
|---|---|---|
| Etnangien | High | Potent inhibitor of RNA polymerase. rsc.org |
| This compound | High (Largely Retained) | Maintains significant biological activity compared to the parent compound. rsc.org |
The primary driver for the synthesis of this compound was to overcome the inherent instability of the parent molecule. rsc.org Etnangien is extremely unstable, which complicates its study and potential therapeutic application. rsc.org In contrast, its methyl ester analogue is considerably more stable. rsc.org Studies have shown that this compound is stable under neutral pH conditions (pH 7), allowing it to be conveniently stored in solution in dark vessels. researchgate.net However, it exhibits considerable decomposition at very low (pH < 3) or high (pH > 10) pH values. researchgate.net This enhanced stability under physiological conditions is a significant advantage for conducting biological system studies, providing more reliable and reproducible data. The general principle that methyl esters can exhibit greater metabolic stability compared to other homologous esters further supports the utility of this modification. nih.govresearchgate.net
Identification of Key Pharmacophoric Regions
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target. d-nb.infotaylorandfrancis.com SAR studies on Etnangien and its analogues have helped to identify the key regions of the molecule that constitute its pharmacophore.
The extensive polyene side chain is a defining feature of the Etnangien structure. nih.govresearchgate.net Initial studies suggested that this side chain is at least partially responsible for the molecule's biological interaction. rsc.org To probe its exact role, a library of side-chain analogues was synthesized and evaluated. rsc.orgnih.gov The results were conclusive: the isolated side chains exhibited no antibiotic activity on their own. rsc.org This finding indicates that while the polyene side chain is a crucial component, it is not independently responsible for the compound's efficacy. Its function is likely tied to the correct positioning and presentation of the molecule to its target, or it may be involved in membrane interaction or other pharmacokinetic processes. Therefore, the polyene side chain is essential, but not sufficient, for the antibacterial activity of Etnangien. rsc.org
| Molecular Region | Activity When Isolated | Inferred Role in Etnangien's Activity |
|---|---|---|
| Polyene Side Chain | Inactive | Essential for overall efficacy, but requires the macrocycle. rsc.orgnih.gov |
| Macrocyclic Core | Low to Inactive | Essential for potency; provides the structural scaffold for target binding. rsc.org |
| Complete Molecule | High | Both regions are required for full biological activity. rsc.org |
This compound: Unraveling Structure-Activity Relationships for Next-Generation Antibiotics
This compound, a semi-synthetic derivative of the natural product etnangien, stands as a promising scaffold in the quest for novel antibiotics. Etnangien itself is a potent inhibitor of bacterial RNA polymerase, a critical enzyme for bacterial survival. However, the inherent instability of etnangien has driven research towards more stable and synthetically accessible analogues, with the methyl ester being a prime example. nih.gov This article delves into the structure-activity relationship (SAR) studies of this compound and its analogues, focusing on the design principles that guide the development of optimized compounds.
Structure Activity Relationship Sar Studies of Etnangien Methyl Ester and Analogues
The antibacterial potency of etnangien (B1257903) and its derivatives is intrinsically linked to their complex molecular architecture. SAR studies have been instrumental in identifying the key structural features required for biological activity, paving the way for the rational design of improved analogues. A crucial finding is that both the macrolide core and the polyene side chain of etnangien are indispensable for its antibacterial effects; neither component exhibits significant activity on its own. nih.gov
The development of optimized etnangien analogues is guided by several key principles aimed at enhancing stability, maintaining or improving biological activity, and ensuring synthetic feasibility. A primary challenge has been to overcome the instability of the parent compound, etnangien, which is sensitive to light and acid. nih.gov
Systematic modifications of the etnangien skeleton have provided valuable insights into the structural requirements for its antibiotic activity. The modular nature of its synthesis has been a significant advantage, allowing for the independent modification of different parts of the molecule.
A key strategy involves the modular synthesis of the polyene side chain. Researchers have employed convergent strategies utilizing Stille and Suzuki-Miyaura cross-coupling reactions to construct a variety of side-chain analogues. researchgate.net This approach allows for the late-stage introduction of the side chain, providing flexibility in generating diverse structures for SAR studies. researchgate.net
Key Findings from Side-Chain Modifications:
| Modification Strategy | Impact on Biological Activity | Reference |
| Modular synthesis of various polyene side chains | Essential for establishing structure-activity relationships. | researchgate.net |
| Synthesis of simplified side chains | Aims to improve stability and synthetic accessibility while retaining potency. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
It has been demonstrated that the intricate stereochemistry of the macrolide core is crucial for positioning the polyene side chain for effective interaction with its biological target. Total synthesis efforts have focused on stereoselective methods, such as substrate-controlled aldol (B89426) reactions and Heck macrocyclization, to precisely construct the complex stereogenic centers within the macrolide. nih.gov
The conversion of the free carboxylic acid in etnangien to its methyl ester represents a pivotal modification that significantly enhances the compound's stability without compromising its potent inhibitory effect on RNA polymerase. nih.gov While the exact molecular interactions are still under investigation, several hypotheses explain the favorable impact of methyl esterification.
The increased stability of etnangien methyl ester is a critical factor, allowing for more reliable and reproducible biological assays. nih.gov The methyl ester form is less prone to degradation, ensuring that the active compound reaches its target intact.
From a pharmacochemical standpoint, the methyl ester group alters the molecule's polarity and hydrogen bonding capacity. This seemingly minor change can have a profound effect on how the molecule interacts with the binding pocket of RNA polymerase. It is postulated that the methyl ester may improve membrane permeability, allowing for better penetration into bacterial cells.
Comparative Properties of Etnangien and this compound:
| Compound | Stability | Biological Potency | Key Feature |
| Etnangien | Unstable | Potent RNA polymerase inhibitor | Natural product with a free carboxylic acid. |
| This compound | Considerably more stable | Retains much of the parent compound's potency | Semi-synthetic analogue with a methyl ester group. |
This table is interactive. Click on the headers to sort the data.
Further detailed structural biology studies, such as co-crystallization of this compound with RNA polymerase, are needed to fully elucidate the precise binding mode and the specific role of the methyl ester in mediating the interaction with the enzyme.
Molecular Mechanisms of Action and Target Identification
Antimicrobial Activity Investigations
The antimicrobial properties of etnangien (B1257903) methyl ester have been evaluated against a range of bacteria, primarily focusing on Gram-positive organisms. acs.orgresearchgate.net
In vitro studies have demonstrated that etnangien methyl ester possesses significant antibacterial activity against a variety of Gram-positive bacteria. researchgate.net The potency of these compounds is often characterized by their half-maximal inhibitory concentration (IC50) values, which are typically in the submicromolar range. researchgate.net The following table summarizes the antimicrobial activity of related fatty acid methyl esters against several Gram-positive bacterial strains, providing a comparative context for the potential spectrum of this compound.
| Bacterial Strain | Type | Activity of Related Fatty Acid Methyl Esters |
| Bacillus subtilis | Gram-Positive | Susceptible scielo.brmdpi.com |
| Staphylococcus aureus | Gram-Positive | Susceptible scielo.brmdpi.comnih.gov |
| Micrococcus luteus | Gram-Positive | Susceptible scielo.br |
| Bacillus pumilus | Gram-Positive | Susceptible scielo.br |
| Kocuria rhizophila | Gram-Positive | Susceptible mdpi.com |
Investigations into Other Biological Effects
Beyond its well-documented antimicrobial activity, research into the broader biological effects of this compound is limited. Studies on the parent compound, etnangien, have shown that it has low cytotoxicity against mammalian cell cultures and does not significantly inhibit retroviral DNA polymerase. researchgate.net This suggests a specific profile of biological activity, primarily directed against bacterial targets. The structural complexity and synthetic accessibility of etnangien and its derivatives continue to make them subjects of interest for discovering new biological functions. acs.orgnih.govresearchgate.net
Anti-inflammatory Potential Studies
While various methyl esters have been investigated for their anti-inflammatory properties, specific studies focusing solely on the anti-inflammatory potential of this compound are not extensively documented in current research literature. The anti-inflammatory effects of compounds like caffeic acid methyl ester and nitro-L-arginine methyl ester derivatives have been demonstrated, often linked to the inhibition of inflammatory mediators such as prostaglandin (B15479496) E2, nitric oxide, and tumor necrosis factor-alpha (TNF-alpha). nih.govrevmedchir.ro For instance, caffeic acid methyl ester has been shown to inhibit iNOS and COX-2 expression by down-regulating NF-kappaB binding activity. nih.gov Similarly, newly developed menthyl esters of valine and isoleucine have exhibited anti-inflammatory properties in macrophages and mouse models. nih.gov These examples highlight a common strategy where esterification is used to create derivatives with therapeutic potential. However, the primary research focus for etnangien and its methyl ester has been on their potent antibiotic activity. researchgate.netnih.gov
Anticancer Potential Studies
The potential of this compound as an anticancer agent is an area of interest, largely inferred from the activities of structurally related compounds and its classification as a complex polyketide macrolide. researchgate.net
Research Findings on Related Compounds:
V-ATPase Inhibition: Vacuolar-type H+-ATPase (V-ATPase) has been identified as a promising target for cancer therapy. Complex polyketide macrolides, such as the archazolids, are among the most potent known inhibitors of V-ATPase, making this class of molecules an important source of lead structures for developing new anticancer drugs. researchgate.net
Spliceosome Inhibition: Other compounds produced through similar hybrid polyketide synthase-non-ribosomal peptide synthase (PKS-NRPS) pathways, like the spliceostatins, have demonstrated promising anticancer activity by inhibiting the eukaryotic spliceosome. rsc.org
Methyl Ester Hybrids: Research into hybrid molecules has shown significant anticancer activity. For example, a hybrid of ursodeoxycholic acid methyl ester and dihydroartemisinin (B1670584) (DHA), UDCMe-Z-DHA, was found to be highly potent against hepatocellular carcinoma cells, with an IC50 of 1 μM in HepG2 cells. mdpi.com This hybrid induced cell cycle arrest, apoptosis, and autophagy, demonstrating greater stability and potency compared to DHA alone. mdpi.com
While direct studies on this compound's anticancer effects are limited, its structural class and the established anticancer mechanisms of similar macrolides suggest a potential that warrants further investigation. researchgate.netrsc.org
Anticancer Potential of Related Methyl Esters and Macrolides
| Compound/Class | Mechanism/Target | Cell Line | Reported Activity | Reference |
|---|---|---|---|---|
| UDCMe-Z-DHA | Induces G0/G1 arrest, ROS, apoptosis, autophagy | HepG2 (Hepatocellular Carcinoma) | IC50 of 1 μM | mdpi.com |
| Archazolids (Polyketide Macrolides) | V-ATPase Inhibition | Various | Potent Inhibition | researchgate.net |
| Spliceostatins | Spliceosome Inhibition | Various | Promising Anticancer Activity | rsc.org |
Cellular and Subcellular Interaction Mechanisms
Influence of Lipophilicity on Cell Membrane Permeability
The ability of a drug to cross the cell membrane is crucial for its interaction with intracellular targets. Lipophilicity is a key physicochemical determinant of membrane permeability. researchgate.netmcconnellsmedchem.com The conversion of a carboxylic acid to its methyl ester is a common strategy to enhance cell penetration. researchgate.net
Etnangien is a carboxylic acid, which is typically ionized at physiological pH, hindering its ability to readily cross the lipid bilayer of cell membranes. researchgate.net By converting it to this compound, the polar carboxylic acid group is masked, creating a more lipophilic, uncharged molecule. researchgate.net This increased lipophilicity is expected to facilitate passive diffusion across the cell membrane, leading to higher intracellular concentrations of the compound. researchgate.netulisboa.pt This "pro-drug" strategy is based on the principle that the ester form can more easily traverse the hydrophobic core of the membrane, after which it can be hydrolyzed back to the active carboxylic acid form by intracellular esterases. researchgate.netdrugbank.com
Physicochemical Properties and Membrane Permeability
| Property | Influence on Permeability | Relevance to this compound | Reference |
|---|---|---|---|
| Lipophilicity (logP) | Higher lipophilicity generally increases passive diffusion across cell membranes. | The methyl ester form is more lipophilic than the parent carboxylic acid (etnangien). | researchgate.netmcconnellsmedchem.com |
| Ionization State (pKa) | Neutral (uncharged) molecules cross membranes more easily than ionized ones. | Esterification neutralizes the acidic carboxyl group. | researchgate.net |
| Molecular Size (MW) | Smaller molecules generally permeate more easily, though this is a complex factor for macrocycles. | While a large molecule, its increased lipophilicity is the primary driver for enhanced permeability. | srce.hr |
Intracellular Target Engagement and Pathway Modulation
Once inside the cell, this compound is presumed to act as a pro-drug. It is likely hydrolyzed by non-specific cellular esterases to release the active compound, etnangien. researchgate.netdrugbank.com The primary and well-characterized intracellular target of etnangien is bacterial RNA polymerase (RNAP). researchgate.netresearchgate.net
Target Engagement:
RNA Polymerase Inhibition: Etnangien is a highly potent inhibitor of RNAP, which qualifies RNAP as a validated target for antibacterial therapy. researchgate.net This inhibition disrupts the process of transcription, preventing the synthesis of messenger RNA (mRNA) from a DNA template, which is a fatal event for the bacterial cell.
No Cross-Resistance: Importantly, etnangien does not show cross-resistance with rifampicin, a clinically used RNAP inhibitor, suggesting a different binding site or mechanism of action. researchgate.net
Low Mammalian Cytotoxicity: Etnangien and its methyl ester have been noted for their low cytotoxicity against mammalian cell cultures, which adds to their therapeutic interest. researchgate.net
Pathway Modulation: The primary pathway modulated by etnangien is gene transcription. By inhibiting RNA polymerase, it effectively shuts down the expression of all genes, leading to the cessation of protein synthesis and ultimately, cell death in susceptible bacteria. researchgate.netresearchgate.net While the main target is bacterial RNAP, the compound has also been noted to retain activity against retroviral DNA polymerase. researchgate.net The engagement of intracellular targets is a critical step, and the ability of the methyl ester to achieve higher intracellular concentrations enhances its potential to interact with these targets effectively. researchgate.netnih.gov
Advanced Analytical Methodologies for Etnangien Methyl Ester Research
High-Resolution Spectroscopic Techniques for Structural Characterization in Research
Spectroscopic methods are fundamental to defining the intricate molecular architecture of Etnangien (B1257903) methyl ester. High-resolution techniques provide detailed insights into the connectivity, stereochemistry, and exact mass of this complex macrolide.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products like Etnangien and its derivatives. The determination of the full absolute and relative stereochemistries of these polyketides, which feature numerous stereogenic centers, has been accomplished through extensive high-field NMR studies. nih.govresearchgate.net A stable analogue of etnangien, which is more readily available from fermentation broths of Sorangium cellulosum, proved crucial for these analyses as its stability under neutral conditions permitted elaborate NMR measurements to assign its 12 hydroxyl- and methyl-bearing stereogenic centers. nih.govresearchgate.net
The comprehensive stereochemical assignment proposed for etnangien was the result of a combination of advanced NMR experiments, molecular modeling, and synthetic derivatization. datapdf.com Key techniques used in this research context include:
J-based Configuration Analysis: This method utilizes the measurement of scalar coupling constants (J-couplings) between protons to deduce their dihedral angles and thus the relative stereochemistry of adjacent stereocenters. nih.govresearchgate.net
2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed to establish the carbon skeleton and the spatial proximity of protons. For instance, ROESY correlations were critical in assigning the relative configuration of methyl groups. nih.gov
Genomic Data Integration: In some cases, NMR analysis has been integrated with the bioinformatic analysis of the compound's biosynthetic gene cluster (BGC) to help define the absolute configuration at specific carbon centers. nih.gov
The insights from these NMR studies were foundational for the successful total synthesis of Etnangien and Etnangien methyl ester. acs.orgnih.gov
| NMR Technique | Application in Etnangien Research | Information Obtained |
|---|---|---|
| J-based Configuration Analysis | Determining the relative stereochemistry of adjacent chiral centers. nih.govresearchgate.net | Dihedral angles between protons, revealing syn/anti relationships. |
| COSY (Correlation Spectroscopy) | Identifying proton-proton coupling networks. nih.gov | Connectivity of adjacent protons within substructures. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Establishing long-range (2-3 bond) correlations between protons and carbons. nih.gov | Assembling the carbon skeleton and placing functional groups. |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Detecting through-space proximity of protons. nih.gov | Relative stereochemistry of non-adjacent protons, confirming stereochemical assignments. |
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to deduce the precise molecular formula. researchgate.net
In the research context, the fragmentation patterns of methyl esters under mass spectrometric analysis provide valuable structural clues. While specific fragmentation data for this compound is proprietary to research labs, general principles for fatty acid methyl esters (FAMEs) are well-established and applicable. Electron Ionization (EI) MS of methyl esters typically shows characteristic fragmentation patterns. nih.govresearchgate.net
Key fragmentation pathways for methyl esters include:
McLafferty Rearrangement: This is a hallmark fragmentation for many carbonyl compounds, including methyl esters, resulting in a characteristic ion at m/z 74 for saturated straight-chain esters. nih.govresearchgate.net
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. miamioh.edu
Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) techniques involving CID of the molecular ion can provide highly specific fragments that help locate branch points and other functional groups along the carbon chain. nih.govnih.gov This is particularly useful for complex structures like this compound.
Atmospheric pressure chemical ionization (APCI) coupled with MS/MS has also been used to characterize unusual fatty acid methyl esters, where acetonitrile (B52724) in the mobile phase can form adducts that provide diagnostic fragments for locating double and triple bonds. mdpi.com
| Fragmentation Type | Description | Typical Resulting Ion |
|---|---|---|
| McLafferty Rearrangement | Rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. researchgate.net | Characteristic ion at m/z 74 for many saturated FAMEs. nih.gov |
| α-Cleavage | Cleavage of the C-C bond adjacent to the carbonyl group. miamioh.edu | Loss of the methoxy (B1213986) group ([M-31]+) or the alkyl chain. |
| [M-43]+ | Loss of a propyl group (C3H7), often prominent for iso-branched fatty acid methyl esters. nih.gov | Ion corresponding to the loss of the terminal isopropyl moiety. nih.gov |
Chromatographic Methods for Purity Assessment and Isolation in Research Context
Chromatography is essential for the isolation of this compound from fermentation broths or synthetic reaction mixtures and for the assessment of its purity. researchgate.netifremer.fr Both high-performance liquid chromatography and gas chromatography are employed, often in conjunction with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and analysis of this compound. nih.gov Its high resolving power allows for the separation of the target compound from closely related analogues and impurities. In the total synthesis of the etnangien macrocyclic core, preparative normal phase HPLC was instrumental in isolating the desired product from its contracted analogue. researchgate.net
Reversed-phase HPLC is also commonly used, where the separation is based on the differential partitioning of compounds between a nonpolar stationary phase and a polar mobile phase. The purity of synthetic intermediates and the final product in synthetic campaigns is often confirmed by analytical HPLC, sometimes coupled with mass spectrometry (LC-MS) for peak identification. nih.govresearchgate.net For instance, the purity and identity of compounds like praecoxin A methyl ester, which is related to natural product structures, have been confirmed using HPLC-ESI-MS/MS. nih.gov
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. ifremer.frnih.gov Due to the large size and low volatility of this compound, direct analysis by GC is not feasible. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is highly valuable for analyzing volatile derivatives or degradation products. researchgate.netnih.gov
The analysis of fatty acids by GC typically requires their conversion into more volatile fatty acid methyl ester (FAME) derivatives. nih.gov This same principle applies to the analysis of fragments or smaller, more volatile derivatives of this compound. For instance, chemical degradation could be used to break the macrolide into smaller, analyzable pieces, which could then be derivatized and analyzed by GC-MS to confirm parts of the structure. Furthermore, GC analysis on chiral stationary phases can be used to determine the stereochemistry of specific volatile fragments or derivatives, as has been done for other natural 2-methyl-branched methyl esters. nih.gov
Advanced Techniques for Isomerization Pathway Elucidation
Etnangien and its methyl ester are known to be labile compounds, susceptible to isomerization, particularly of their polyene side chain. acs.orgnih.gov Understanding these isomerization pathways is crucial for handling, storage, and developing stable analogues.
The total synthesis of Etnangien and this compound provided significant insights into the intrinsic isomerization pathways of these molecules. nih.gov During the synthetic campaign, researchers were able to study the stability of various intermediates and the final structures under different conditions, leading to a more detailed understanding of their chemical lability. acs.org
Studies on the stability of this compound in solution at various pH values have been conducted. These experiments, which can be monitored by techniques like HPLC, show that the methyl ester is stable under neutral conditions (pH 7) but undergoes considerable decomposition at highly acidic (pH < 3) or basic (pH > 10) conditions. researchgate.net This lability is consistent with the behavior of key intermediates in its synthesis, highlighting the sensitivity of the polyene and other functional groups to isomerization and degradation. researchgate.net These studies are essential for defining optimal conditions for future research and development.
Crystallographic Analysis of this compound Complexes
Extensive searches of scientific literature and protein structure databases have revealed no publicly available crystallographic data for complexes of this compound. The structural elucidation of Etnangien and its derivatives has primarily been accomplished through nuclear magnetic resonance (NMR) spectroscopy, molecular modeling, and synthetic derivatization. nih.gov While Etnangien is known to be a potent inhibitor of RNA polymerase, as of the current date, no co-crystal structures of this compound with RNA polymerase or any other protein have been deposited in the Protein Data Bank (PDB) or described in peer-reviewed publications.
The inherent instability of Etnangien, particularly its light- and acid-sensitive hexaene moiety, presents significant challenges for the formation of stable, well-ordered crystals suitable for X-ray diffraction analysis. researchgate.net Although this compound is noted to be more stable under certain conditions, these challenges may extend to its derivatives and have hindered the generation of high-quality crystals of the compound in complex with its biological targets. nih.gov
Future research, potentially employing advanced techniques such as cryo-electron microscopy (cryo-EM) or the use of stabilizing agents and crystallization chaperones, may yet provide insights into the three-dimensional structure of this compound in its bound state. Such structural data would be invaluable for understanding its precise mechanism of action and for the rational design of new, more potent, and stable analogues.
Detailed Research Findings
As of this writing, there are no detailed research findings, including data tables on crystallographic parameters (such as PDB ID, resolution, space group, and unit cell dimensions), to report for this compound complexes. The scientific community awaits the successful crystallization and structural analysis of these important inhibitor-protein complexes.
Computational and Theoretical Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations serve as a computational microscope, allowing researchers to visualize and analyze the behavior of Etnangien (B1257903) methyl ester at an atomic level.
The determination of the complex three-dimensional structure and stereochemistry of Etnangien and its methyl ester was a significant challenge. This was accomplished through a synergistic approach combining extensive high-field Nuclear Magnetic Resonance (NMR) studies with molecular modeling. researchgate.netnih.gov Techniques such as J-based configuration analysis provided experimental restraints that were used to build and refine computational models of the molecule. researchgate.netnih.gov This integrated method was crucial for the definitive assignment of the 12 stereogenic centers within the macrolide structure. researchgate.netnih.gov
Initial investigations into the solution conformation and 3D structure of these potent macrolide antibiotics were reported using this combined strategy. researchgate.netnih.gov The stability of Etnangien methyl ester under neutral conditions, in contrast to the labile nature of the parent compound Etnangien, made it particularly suitable for these elaborate NMR measurements and subsequent computational analysis. researchgate.netnih.gov
| Computational Technique | Application in this compound Study | Key Findings | Reference |
| Molecular Modeling | In combination with NMR data for 3D structure elucidation. | Determined the full absolute and relative stereochemistry. | researchgate.netnih.gov |
| Conformational Analysis | Exploration of the solution conformation of the macrolide. | Provided the first look at the 3D structure of the promising antibiotic. | researchgate.netnih.gov |
Etnangien and its methyl ester are known to be highly potent inhibitors of bacterial RNA polymerase. researchgate.netrsc.orgnih.gov Computational methods such as molecular dynamics (MD) simulations and free energy calculations are powerful tools for predicting the binding affinity between a ligand, like this compound, and its protein target. nih.gov Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous methods that can provide accurate predictions of binding free energies (ΔΔGbind). nih.gov
These computational approaches simulate the dynamic interactions between the ligand and the protein, accounting for conformational changes and solvation effects. nih.govnih.gov By calculating the energetic cost of mutating a ligand or protein, they can predict how changes in molecular structure, such as the addition of a methyl group, affect binding affinity. nih.gov While specific studies detailing the use of FEP or TI to predict the binding affinity of this compound to RNA polymerase are not extensively documented in the provided results, these standard computational strategies are fundamental in drug design for optimizing ligand-target interactions. mdpi.com The application of such methods could quantify the key interactions between this compound and RNA polymerase, guiding the design of new, even more potent analogues.
Cheminformatics Approaches for Analogue Design and SAR Prediction
Cheminformatics combines data analysis, computational modeling, and information technology to accelerate drug discovery. The development of Etnangien analogues for structure-activity relationship (SAR) studies is a practical application of cheminformatics principles. acs.orgresearchgate.net Researchers have synthesized a library of analogues, particularly modifying the polyene side chain, to probe its role in biological activity. rsc.org
Initial studies indicated that the macrocycle alone has little activity, suggesting the polyene side-chain is crucial for the biological interaction. rsc.org However, subsequent testing of synthesized side-chain analogues revealed they exhibit no antibiotic activity on their own, confirming the importance of the macrolide core for potency. rsc.org This established that both the macrocycle and the side chain are essential for full antibacterial activity. rsc.org This iterative process of synthesizing and testing systematically modified compounds generates data that is fundamental for building predictive SAR models. Such models, often employing machine learning algorithms, can then guide the design of new analogues with potentially improved properties, representing a key strategy in modern medicinal chemistry. rsc.org
Future Directions and Research Perspectives in Etnangien Methyl Ester Studies
Development of Novel Synthetic Strategies for Enhanced Accessibility
The total synthesis of etnangien (B1257903) and etnangien methyl ester is a significant challenge due to the molecule's 22-membered macrolactone, multiple stereogenic centers, and a labile polyene side chain. rsc.orgnih.govtib.eu The first joint total synthesis was a highly stereoselective and convergent achievement, accomplished in a 23-step longest linear sequence. acs.orgnih.gov This seminal work provides a blueprint for future synthetic endeavors.
Future research will likely focus on developing more expedient and flexible synthetic routes to improve the accessibility of this compound and its analogues for further biological study. acs.orgresearchgate.net Key features of the initial synthesis that offer avenues for optimization include a series of substrate-controlled aldol (B89426) reactions, a diastereoselective Heck macrocyclization for forming the macrocyclic core, and a late-stage Stille coupling to introduce the sensitive side chain. nih.govnih.govresearchgate.net
Advancements could involve:
Improved Coupling Strategies: While the Stille coupling proved effective, development of alternative late-stage cross-coupling reactions, such as Suzuki couplings facilitated by novel hetero-bis-metallated alkene reagents, could offer greater flexibility and efficiency in constructing the polyene side chain and its analogues. rsc.org
Convergent Fragment Assembly: Enhancing the modularity of the synthesis, where large, complex fragments are prepared independently and then joined, would facilitate the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. rsc.orgnih.gov The initial convergent strategy, which divided the molecule into key precursors, serves as a strong foundation for such efforts. nih.govresearchgate.net
Table 1: Key Synthetic Reactions in Etnangien Synthesis
| Reaction Type | Purpose in Synthesis | Reference |
|---|---|---|
| Stereoselective Aldol Reactions | Establishment of the methyl- and hydroxyl-bearing stereogenic centers in the polyketide backbone. | nih.govacs.orgnih.gov |
| Heck Macrocyclization | Efficiently closing the 22-membered macrocyclic ring from a conformationally biased precursor. | nih.govacs.orgresearchgate.net |
| Stille Cross-Coupling | Late-stage introduction of the labile polyene side chain onto the macrocyclic core. | acs.orgnih.govresearchgate.net |
| Stork−Zhao−Wittig Olefination | An improved protocol was developed during the synthetic campaign for Z-selective olefination of aldehydes. | acs.orgnih.gov |
Elucidation of Broader Biological Activities and Targets
The primary established biological activity of etnangien and its methyl ester is the inhibition of bacterial DNA-dependent RNA polymerase, conferring potent antibiotic activity, particularly against Gram-positive bacteria. researchgate.netnih.govresearchgate.net However, initial studies have hinted at a broader spectrum of activity that warrants deeper investigation.
Future research should aim to:
Explore Non-Bacterial Polymerase Inhibition: Early findings indicated that etnangien also inhibits viral nucleic acid polymerases, such as that from the Murine Leukemia Virus. acs.orgnih.gov A more systematic evaluation against a diverse panel of viral and even eukaryotic polymerases could uncover novel therapeutic applications or research uses.
Define the Spectrum of Antibacterial Activity: While potent against Gram-positive organisms like Staphylococcus aureus, further testing against a wider range of pathogens, including mycobacteria where it shows promise, is crucial. acs.orgnih.gov Understanding its efficacy against drug-resistant strains is a particularly important goal.
Identify Off-Target Effects and Secondary Mechanisms: Comprehensive biological profiling using modern techniques like proteomics and transcriptomics could reveal if this compound interacts with other cellular targets besides RNA polymerase. Such findings could explain its full biological effect and potentially identify new mechanisms of action.
Rational Design of Next-Generation Analogues for Specific Research Applications
The inherent instability of etnangien and the complexity of its structure necessitate the rational design of simplified, more stable, and functionally optimized analogues. rsc.org The creation of this compound was a first step in this direction, as it exhibits considerably greater stability than the parent natural product while retaining much of its biological potency. rsc.orgnih.gov
Structure-activity relationship (SAR) studies have provided critical insights for this rational design process. It has been demonstrated that both the macrocycle and the polyene sidechain are essential for full antibacterial activity, as the macrocyclic core alone shows minimal potency. rsc.org Future design strategies can build upon this knowledge to create next-generation analogues for specific applications:
Stabilized Probes: By modifying the labile polyene side chain, for example by incorporating parts of the alkylidene units into an aromatic system, it may be possible to create highly stable analogues. nih.gov These compounds would be invaluable as chemical probes for detailed biochemical and structural biology studies of the etnangien-RNA polymerase interaction.
Simplified, Potent Inhibitors: Research has already explored simplified analogues to determine the minimal structural requirements for activity. nih.gov Further simplification, guided by computational modeling of the target-inhibitor interaction, could lead to compounds that are much easier to synthesize while retaining high potency, making them more viable as developmental leads. nih.gov
Function-Specific Analogues: By systematically altering different parts of the molecule, such as the stereochemistry or the functional groups on the macrocycle and side chain, it may be possible to design analogues with tailored properties, such as enhanced specificity for a particular bacterial RNA polymerase or altered cell permeability. The modular nature of the total synthesis is key to enabling such a program. rsc.orgnih.gov
Table 2: Structure-Activity Relationship (SAR) Insights for Etnangien Analogues
| Molecular Component | Finding | Implication for Analogue Design | Reference |
|---|---|---|---|
| Polyene Sidechain | Essential for full biological potency; sidechain-only analogues are inactive. | The sidechain is critical for target interaction; modifications must preserve this function. | rsc.org |
| Macrocycle | Serves as the essential scaffold for the sidechain; inactive on its own. | The macrocycle is required for proper orientation and presentation of the sidechain. | rsc.org |
| Carboxylic Acid vs. Methyl Ester | The methyl ester is significantly more stable than the parent carboxylic acid (etnangien) and retains high activity. | Esterification is a viable strategy to improve the compound's chemical tractability for research and development. | rsc.orgnih.gov |
Integrated Chemical Biology Approaches for Comprehensive Understanding
A holistic understanding of this compound requires the integration of synthetic chemistry, biochemistry, molecular modeling, and genetics. Such chemical biology approaches have already been instrumental in determining the compound's complex absolute and relative stereochemistry, which involved a combination of high-field NMR studies, molecular modeling, and analysis of its biosynthetic gene cluster. uni-bonn.denih.gov
Future research should leverage these integrated approaches to:
Model Target-Inhibitor Interactions: Developing a detailed molecular model of how this compound binds to the RNA polymerase V-ATPase subunit can guide the rational design of new analogues. nih.gov Crosslinking and mutagenesis studies, combined with molecular modeling, can precisely map the binding site. nih.gov
Develop Chemical Probes: The synthesis of tagged versions of this compound (e.g., with fluorescent dyes or affinity labels) would enable powerful experiments to visualize the compound's localization within bacterial cells and to confirm its molecular targets through pull-down assays.
Correlate Genotype with Chemotype: The analysis of the unusual trans-AT type polyketide synthase (PKS) responsible for etnangien's biosynthesis revealed a highly complex process that does not follow standard colinearity rules. nih.gov Further study of this biosynthetic machinery, potentially through genetic engineering, could lead to the production of novel analogues and provide deeper insights into how nature assembles such complex molecules. researchgate.netnih.gov
By pursuing these future directions, the scientific community can unlock the full potential of this compound, not only as a lead for new antibiotics but also as a sophisticated molecular tool to probe fundamental biological processes. uni-bonn.de
Q & A
Q. What are the key considerations for optimizing the stereoselective synthesis of etnangien methyl ester?
Methodological Answer:
- Focus on pH-dependent stability during synthesis. For instance, degradation rates of intermediates (e.g., compound 2) are pH-sensitive, with faster degradation at pH 2 compared to pH 10 .
- Use high-resolution analytical techniques (e.g., HPLC or GC-MS) to monitor reaction progress and purity. Ensure proper characterization of intermediates via NMR and IR spectroscopy, adhering to IUPAC naming conventions .
- Include control experiments to assess side reactions under varying pH and temperature conditions.
Q. How does pH influence the stability of this compound intermediates?
Methodological Answer:
- Conduct kinetic studies across pH 2–10, as demonstrated in . For example, at pH 2, compound 2 degrades rapidly (half-life <5 hours), while at pH 10, degradation slows significantly .
- Use buffer systems to maintain precise pH control during synthesis. Validate stability with time-course assays and statistical modeling (e.g., Arrhenius equations for temperature-dependent degradation).
Q. What methodologies are recommended for assessing the antibacterial activity of this compound analogs?
Methodological Answer:
- Perform minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative controls (e.g., Escherichia coli), as in and .
- Include cytotoxicity assays (e.g., IC50 values in mammalian cell lines) to evaluate selectivity indices. Use standardized protocols from journals like Medicinal Chemistry Research for reproducibility .
Advanced Research Questions
Q. How can experimental design frameworks (e.g., Taguchi Method) optimize reaction parameters for this compound derivatives?
Methodological Answer:
- Apply orthogonal arrays (e.g., L-9 (3^4)) to screen variables: catalyst type (KOH vs. NaOH), concentration (0.5–1.5 wt%), molar ratios (1:6–1:12 alcohol/oil), and temperature (25–60°C) .
- Prioritize parameters using signal-to-noise (S/N) ratios and ANOVA. For example, catalyst concentration contributes ~77.6% to yield variance in methyl ester synthesis .
- Validate optimized conditions (e.g., 1.5 wt% KOH, 60°C) with triplicate runs to confirm reproducibility.
Q. How should researchers resolve contradictions in bioactivity data between this compound and its analogs?
Methodological Answer:
- Compare assay conditions: Differences in bacterial strains, inoculum size, or growth media (e.g., Mueller-Hinton vs. LB broth) may explain variability .
- Re-analyze raw data using statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers or batch effects. Cross-reference with cytotoxicity data to rule off-target effects .
Q. What strategies address discrepancies in methyl ester content (%E) during transesterification?
Methodological Answer:
- Quantify %E via gas chromatography (HP-Innowax column, FID detector) with fatty acid methyl ester (FAME) standards, as in .
- Investigate side reactions (e.g., saponification) by monitoring free fatty acid (FFA) content via titration. Adjust alcohol/oil molar ratios (e.g., 1:6 to 1:12) to shift equilibrium .
Q. How can structural modifications to this compound improve pharmacokinetic properties without compromising bioactivity?
Methodological Answer:
- Synthesize side-chain analogs (e.g., truncated polyene chains) and evaluate via SAR studies. Use modular coupling strategies (e.g., hetero-bis-metallated alkenes) for regioselective modifications .
- Perform logP and metabolic stability assays (e.g., microsomal incubation) to prioritize analogs with enhanced solubility and half-life .
Q. What steps ensure reproducibility in this compound synthesis across laboratories?
Methodological Answer:
- Document detailed protocols in SI (Supporting Information), including exact reagent grades (e.g., ≥99% purity), instrument calibration data, and spectral acquisition parameters (e.g., NMR: 400 MHz, CDCl3) .
- Share raw datasets (e.g., GC chromatograms, NMR FIDs) via repositories like Zenodo, adhering to FAIR principles .
Data Analysis and Reporting Guidelines
Q. How should researchers present conflicting stability data in publications?
Methodological Answer:
Q. What ethical and reporting standards apply to this compound research?
Methodological Answer:
- Adhere to ICMJE guidelines: Disclose reagent sources (e.g., Sigma-Aldridge catalog numbers), animal ethics approvals, and conflict of interest statements .
- Use plagiarism-check software (e.g., iThenticate) and cite primary literature (avoiding unreliable sources like ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
